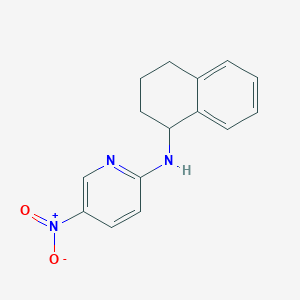![molecular formula C19H18F3N3O3 B5109325 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine (NFPS) is a chemical compound that has been extensively researched for its potential as a therapeutic agent. It belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine acts as a selective inhibitor of the GLAST subtype of glutamate transporters. It binds to a specific site on the transporter, which prevents the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of extracellular glutamate, which has been associated with neuroprotection. 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is a selective inhibitor of the GLAST subtype of glutamate transporters, which allows for the study of the specific effects of this subtype on glutamate reuptake. However, 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine has limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine. One potential direction is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. Another potential direction is the study of its effects on other glutamate transporters and receptors. Additionally, the development of more stable and potent derivatives of 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine could lead to further insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine can be synthesized through a multistep process that involves the reaction of 2-nitro-4-trifluoromethylbenzaldehyde with phenylacetic acid followed by the reaction with piperazine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine has been studied for its potential as a modulator of glutamate receptors. It has been found to selectively inhibit the activity of the GLAST subtype of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This inhibition leads to an increase in extracellular glutamate levels, which has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)15-6-7-16(17(13-15)25(27)28)23-8-10-24(11-9-23)18(26)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLURPTQHQYFJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5109279.png)
![(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5109284.png)
![1-(4-bromophenyl)-2-[2-imino-5-(3-nitrobenzyl)-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5109291.png)

![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)


![2-[(2-fluorophenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5109354.png)